

A Technical Guide to Polo-like Kinase 1 (Plk1) Overexpression in Cancer

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Compound of Interest

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Introduction

Polo-like kinase 1 (Plk1) is a highly conserved serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle.^{[1][2]} Its functions are critical for multiple mitotic events, including mitotic entry, centrosome maturation, spindle assembly, and cytokinesis.^{[3][4]} The expression of Plk1 is tightly regulated, peaking during the G2/M phase of the cell cycle and decreasing sharply upon mitotic exit.^[5]

Dysregulation of Plk1 is a common feature in a wide array of human cancers.^{[3][5][6]} Overexpression of Plk1 is frequently observed in tumor tissues compared to their normal counterparts and often correlates with tumor aggressiveness, high-grade tumors, and poor patient prognosis.^{[3][5][6]} This has established Plk1 as a significant oncogene and an attractive target for the development of novel anti-cancer therapies.^{[1][5]} This guide provides a comprehensive overview of Plk1 overexpression in various tumor types, details the key signaling pathways it modulates, and outlines the standard experimental protocols for its detection and quantification.

Plk1 Overexpression in Various Tumor Types

Plk1 is overexpressed at both the mRNA and protein levels in a broad spectrum of human cancers.^{[3][5]} Pan-cancer analyses using databases like The Cancer Genome Atlas (TCGA)

reveal significantly higher Plk1 expression in most tumor types compared to normal tissues.^[5]
^[7] This overexpression is often linked to worse overall and disease-free survival in patients.^[5]

Table 1: Quantitative Data on Plk1 Overexpression in Selected Cancers

Tumor Type	Method of Detection	Key Quantitative Findings	References
Triple-Negative Breast Cancer (TNBC)	Immunohistochemistry (IHC)	High Plk1 expression was found in 91.9% of 49 TNBC cases studied.	[8]
Breast Cancer (General)	Immunohistochemistry (IHC)	Plk1 protein expression was observed in 11% of a cohort of 215 primary breast tumors.	[9]
Cervical Carcinoma	Immunohistochemistry (IHC)	Positive immunostaining for Plk1 was detected in 88.9% (32 out of 36) of tumor sections.	[10]
Lung Squamous Cell Carcinoma	Immunohistochemistry (IHC)	Plk1 protein expression was increased in 54.5% of lung squamous cell carcinoma tissues compared to 21.2% in adjacent normal tissues.	[11]
Lung Squamous Cell Carcinoma	qRT-PCR	Plk1 mRNA was overexpressed with an average 3.85-fold increase in tumor tissues compared to paired normal tissues.	[11]
Pan-Cancer Analysis (TCGA)	RNA-Seq	Plk1 showed significantly higher mRNA expression in 18 out of 19 cancer	[5]

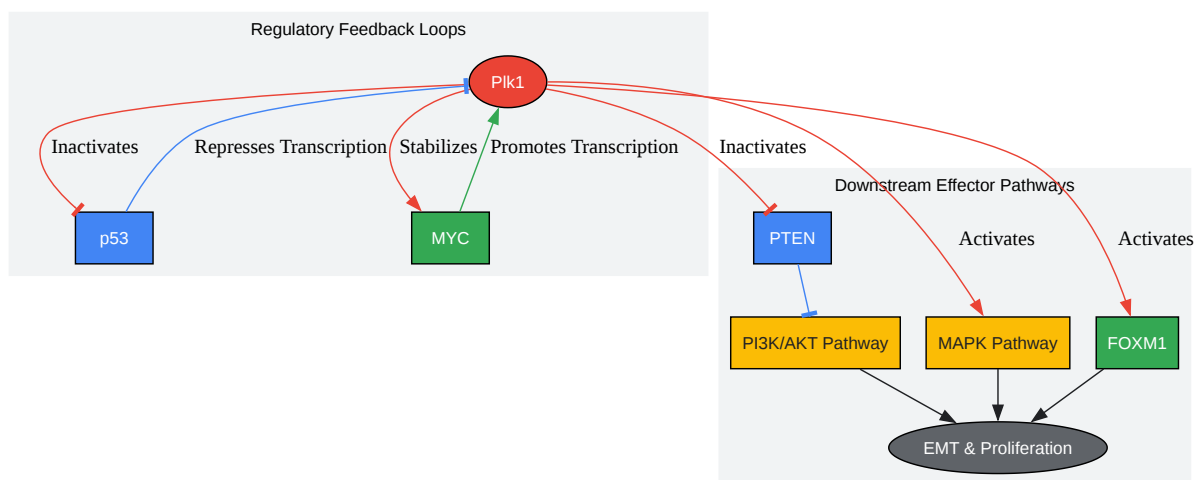
types analyzed
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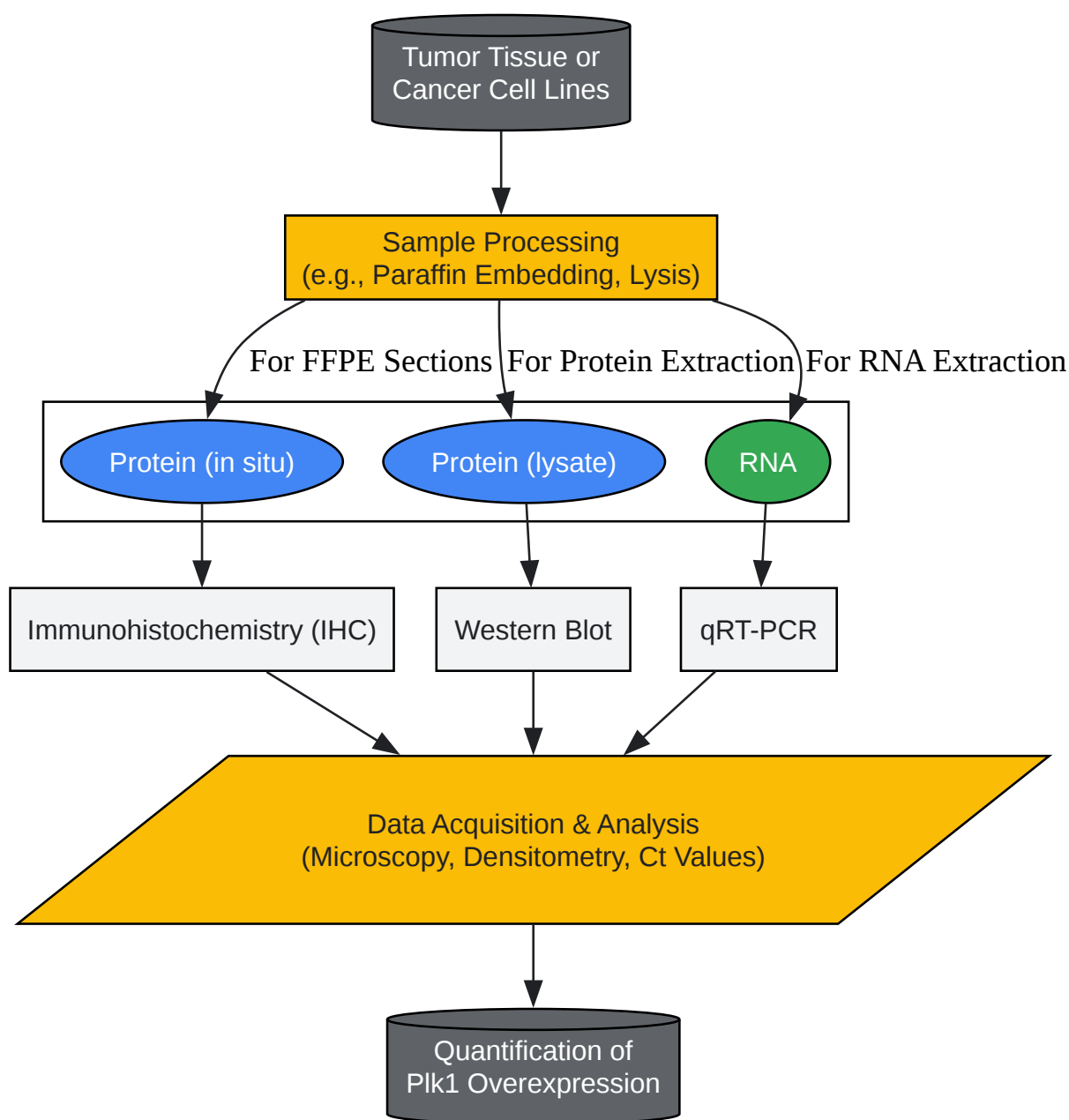
Core Signaling Pathways Involving Plk1

Plk1's role in carcinogenesis extends beyond cell cycle control; it directly interacts with and modulates key oncogenic and tumor suppressor pathways.[\[12\]](#) Its overexpression can lead to the inactivation of tumor suppressors and the stabilization of oncoproteins, creating a positive feedback loop that promotes tumor growth and survival.[\[13\]](#)[\[14\]](#)

Key interactions include:

- **p53:** Plk1 and the tumor suppressor p53 are engaged in a mutually inhibitory feedback loop. Plk1 can inhibit the transcriptional activity and pro-apoptotic function of p53.[\[15\]](#) Conversely, p53 can directly repress the transcription of the Plk1 gene.[\[14\]](#)[\[16\]](#) Loss of p53 function in tumors can therefore lead to elevated Plk1 levels.[\[14\]](#)
- **MYC:** Plk1 and the oncogene MYC form a positive feedback loop. Plk1 can phosphorylate and inhibit the SCF-Fbw7 ubiquitin ligase complex, which is responsible for degrading MYC, thus leading to MYC stabilization and accumulation.[\[14\]](#)
- **PI3K/AKT Pathway:** Plk1 can phosphorylate and inactivate the tumor suppressor PTEN, a negative regulator of the PI3K/AKT pathway.[\[13\]](#) This inactivation leads to enhanced PI3K/AKT signaling, promoting cell proliferation and survival.[\[13\]](#)[\[14\]](#)
- **MAPK Pathway:** Plk1 overexpression has been shown to enhance the activity of the MAPK pathway, which is a critical regulator of cell growth and proliferation.[\[17\]](#)
- **FOXM1:** Plk1 can phosphorylate and activate the transcription factor FOXM1, which promotes the expression of genes involved in the G2/M transition and epithelial-to-mesenchymal transition (EMT) in various cancers.[\[3\]](#)[\[13\]](#)





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